Dodecylboronic acid

Overview

Description

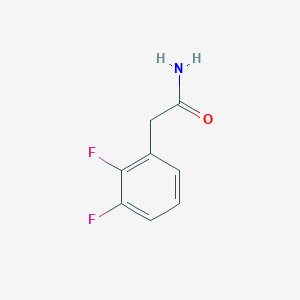

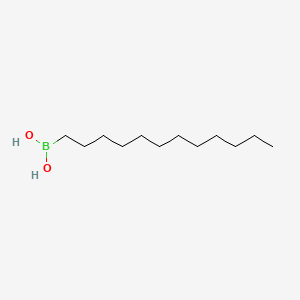

Dodecylboronic acid, also known as N-DODECYLBORONIC ACID, is a boronic acid compound with the molecular formula C12H27BO2 . It has a molecular weight of 214.15 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a dodecyl chain . The InChI key for this compound is UMJURJHHLVYBFY-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids, such as this compound, have the ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . This interaction allows boronic acids to be used in various sensing applications .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 11 . The exact mass and monoisotopic mass of this compound are both 214.2104103 g/mol . The topological polar surface area is 40.5 Ų . The heavy atom count is 15 .

Scientific Research Applications

Antifungal Activity Enhancement

Dodecylboronic acid derivatives demonstrate significant antifungal properties. For instance, dodecyl protocatechuate, a derivative, when loaded into nanostructured lipid systems (NLS), exhibits enhanced antifungal activity against specific pathogens. This formulation shows potential in improving antifungal efficacy and reducing cytotoxicity in human cells (Medina-Alarcón et al., 2017).

Catalysis in Chemical Reactions

This compound plays a role in catalysis. For example, cyclopalladated ferrocenylimine with a dodecyl chain facilitates the homocoupling reaction of various arylboronic acids, leading to the formation of symmetrical biaryls (Mu et al., 2009). Additionally, in the Suzuki-Miyaura cross-coupling reaction, a catalyst with a dodecyl group showed enhanced reactivity and recoverability (Karimi & Akhavan, 2011).

Glucose Sensing

A phenylboronic acid modified poly(N-isopropylacrylamide) hydrogel with dodecyl compounds shows promise in glucose sensing. The material's movement in response to glucose concentration changes offers potential applications in diabetes monitoring (Li et al., 2017).

Antioxidant Properties

Dodecyl gallate, related to this compound, exhibits strong antioxidant activity, showing potential in preventing oxidative stress-related damages (Kubo et al., 2002).

Antibrowning Agents

Dodecyl (C12) gallate, an analogue of this compound, can inhibit tyrosinase, an enzyme involved in browning processes. This property makes it useful as an antibrowning agent in food chemistry (Kubo et al., 2003).

Mechanism of Action

Target of Action

Dodecylboronic acid is a subclass of organoborane compounds . These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . .

Mode of Action

Borinic acids, including this compound, have two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity compared to boronic acids . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc . For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Biochemical Pathways

Organoboron compounds, including boronic acids, have been reported to have various biological activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Pharmacokinetics

Evaluating pharmacokinetic properties of small molecules is considered a key feature in most drug development and high-throughput screening processes .

Result of Action

Boronic acids have been reported to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Action Environment

It is known that the stability of boronic acids to atmospheric oxidation is considerably superior to that of borinic acids .

Safety and Hazards

Dodecylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Boronic acids, including dodecylboronic acid, have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant diols . They have been used in anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The future of boronic acids in medicinal chemistry looks promising, with the potential to obtain new drugs .

Biochemical Analysis

Biochemical Properties

Dodecylboronic acid plays a significant role in biochemical reactions, particularly in the interaction with diols and other Lewis bases. It forms reversible covalent bonds with diols, making it useful in the detection and quantification of sugars and other diol-containing compounds . This interaction is crucial in the development of sensors and separation technologies. Additionally, this compound interacts with proteins, particularly those with glycosylated residues, facilitating protein manipulation and modification .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interfere with cellular signaling by binding to specific receptors or enzymes, thereby modulating their activity . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of target genes. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is facilitated by the boron atom’s vacant p orbital, which allows it to accept electron pairs from nucleophiles . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is essential to carefully control the dosage to avoid adverse effects in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which are involved in the breakdown and synthesis of glycosidic bonds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and storage . Additionally, this compound can influence lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, allowing it to reach its target sites. This compound can accumulate in certain cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or Golgi apparatus, where it interacts with glycosylated proteins and enzymes involved in protein processing . This subcellular localization is crucial for the compound’s role in modulating cellular processes and biochemical reactions .

Properties

IUPAC Name |

dodecylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h14-15H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJURJHHLVYBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592647 | |

| Record name | Dodecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3088-79-7 | |

| Record name | Dodecylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-Dodecylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

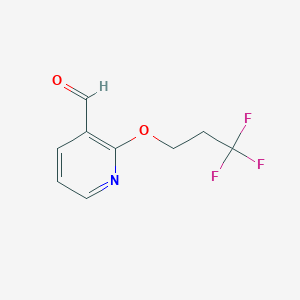

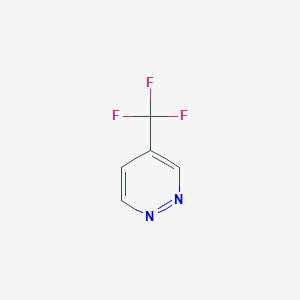

![1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B1318966.png)